Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane
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Overview
Description
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is an organotin compound with the molecular formula C24H28O2Sn . It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane . This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane can be synthesized through the reaction of 5,5-dimethylhex-1-EN-3-YN-1-YL with tributylchlorostannane . The reaction typically requires a suitable solvent and a catalyst to proceed efficiently . The general reaction scheme is as follows:
5,5-dimethylhex-1-EN-3-YN-1-YL+tributylchlorostannane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler organotin compounds.
Substitution: Undergoes nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Forms oxides of tin and corresponding organic fragments.
Reduction: Produces simpler organotin compounds.
Substitution: Results in the formation of new organotin compounds with different substituents.
Scientific Research Applications
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in and of biomolecules.
Medicine: Explored for its and properties.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism by which Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function . This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar reactivity and applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Shares similar chemical properties and is used in organic synthesis.
Uniqueness
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is unique due to its specific molecular structure , which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
650605-83-7 |
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Molecular Formula |
C20H38Sn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(5,5-dimethylhex-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
WNDMWCFKVFXWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#CC(C)(C)C |
Origin of Product |
United States |
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